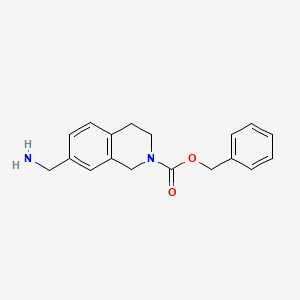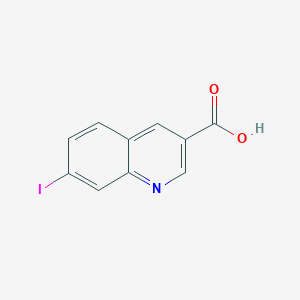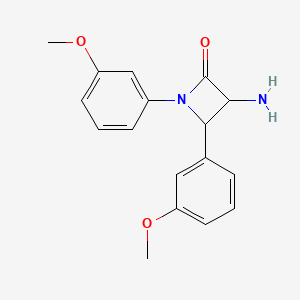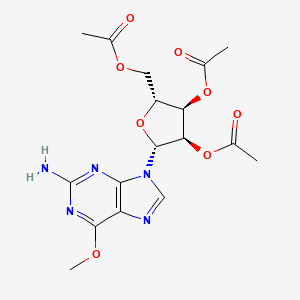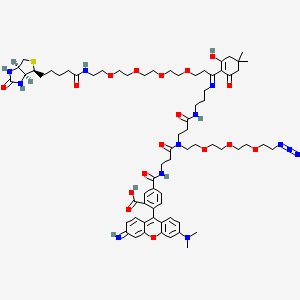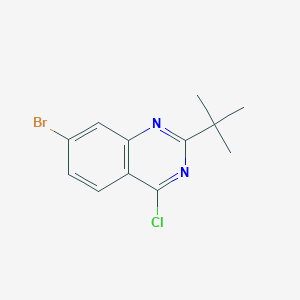![molecular formula C30H39N6O8P B11832534 2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)
2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties and reactivity due to the presence of multiple functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate likely involves multiple steps, including the formation of the furo[3,4-d][1,3]dioxol ring, the introduction of the aminopyrrolo[2,1-f][1,2,4]triazin moiety, and the final coupling with the 2-ethylbutyl group. Each step would require specific reagents, catalysts, and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups suggests potential sites for oxidation reactions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The aromatic rings and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biology, the compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anticancer or antiviral activity.
Industry
In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other aminopyrrolo[2,1-f][1,2,4]triazin derivatives or furo[3,4-d][1,3]dioxol-containing molecules.
Uniqueness
The uniqueness of 2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C30H39N6O8P |
|---|---|
Peso molecular |
642.6 g/mol |
Nombre IUPAC |
2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C30H39N6O8P/c1-6-20(7-2)15-39-28(37)19(3)35-45(38,44-21-11-9-8-10-12-21)40-16-23-25-26(43-29(4,5)42-25)30(17-31,41-23)24-14-13-22-27(32)33-18-34-36(22)24/h8-14,18-20,23,25-26H,6-7,15-16H2,1-5H3,(H,35,38)(H2,32,33,34)/t19-,23+,25+,26+,30-,45?/m0/s1 |
Clave InChI |
MDIHKUBDAVKDMZ-AWOVXKTBSA-N |
SMILES isomérico |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@@H]2[C@H]([C@](O1)(C#N)C3=CC=C4N3N=CN=C4N)OC(O2)(C)C)OC5=CC=CC=C5 |
SMILES canónico |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C2C(C(O1)(C#N)C3=CC=C4N3N=CN=C4N)OC(O2)(C)C)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



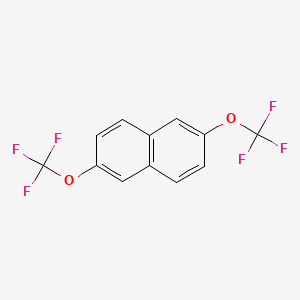
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)

![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
